Rp-8-pCPT-cGMPS

説明

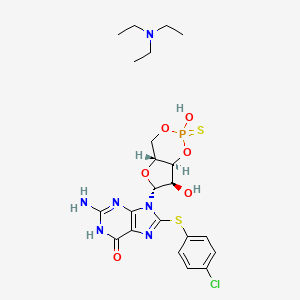

Rp-8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphorothioate is a synthetic analogue of the second messenger cyclic guanosine monophosphate. This compound is designed to inhibit cyclic guanosine monophosphate-dependent protein kinases, particularly type II isoforms . It is known for its high lipophilicity and excellent membrane permeability, making it useful for studies involving intact cells .

準備方法

The synthesis of Rp-8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphorothioate involves the modification of the parent compound cyclic guanosine monophosphate. The hydrogen at position 8 of the nucleobase is replaced by a 4-chlorophenylthio group, and one of the exocyclic oxygen atoms of the cyclic phosphate moiety is substituted with sulfur . The compound is typically crystallized or lyophilized as a sodium salt . Industrial production methods focus on ensuring high purity and metabolic stability, with rigorous checks for contaminants .

化学反応の分析

Rp-8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphorothioate undergoes various chemical reactions, primarily involving its functional groups. It is a competitive inhibitor of cyclic guanosine monophosphate-dependent protein kinases and can interact with cyclic guanosine monophosphate-gated ion channels . The compound is resistant to degradation by cyclic nucleotide-responsive phosphodiesterases, ensuring its stability in biological systems .

科学的研究の応用

Cardiovascular Research

Rp-8-pCPT-cGMPS has been employed to study cardiac signaling pathways. It helps elucidate the role of cGMP in cardiomyocyte function and pathology, particularly in conditions like cardiac fibrosis and dysfunction due to pressure overload. Studies have shown that this compound can inhibit maladaptive responses in cardiac cells, providing insights into potential therapeutic strategies against heart diseases .

Neurobiology

In neurobiological studies, this compound has been utilized to investigate the signaling pathways involved in neuroprotection and neurotoxicity. For instance, it has been shown to modulate the effects of various neurotoxins and anesthetics on neuronal survival and apoptosis. This makes it a crucial tool for understanding the molecular mechanisms underlying neurodegenerative diseases and anesthetic-induced neurotoxicity .

Cellular Signaling Studies

This compound is instrumental in dissecting the cGMP signaling cascade within cells. By inhibiting cGK activity, researchers can explore the downstream effects on various cellular processes such as apoptosis, proliferation, and differentiation. It has been particularly useful in studies involving endothelial cells and their response to vascular stimuli .

Pharmacological Studies

This compound serves as a pharmacological agent in drug development research aimed at targeting cGMP pathways. Its ability to selectively inhibit cGK allows for detailed exploration of drug interactions and effects on cellular signaling networks, which is vital for developing new therapeutics for conditions such as hypertension and heart failure .

Case Studies

作用機序

The primary mechanism of action of Rp-8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphorothioate is the inhibition of cyclic guanosine monophosphate-dependent protein kinases. By competitively binding to the kinase, it prevents the activation of downstream signaling pathways that are normally triggered by cyclic guanosine monophosphate . This inhibition can affect various cellular processes, including vasodilation, platelet aggregation, and neuronal signaling .

類似化合物との比較

Rp-8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphorothioate is unique in its high lipophilicity and membrane permeability, which distinguish it from other cyclic guanosine monophosphate analogues . Similar compounds include Sp-8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphorothioate and 8-(4-Chlorophenylthio)guanosine-3’,5’-cyclic monophosphate . These analogues differ in their specific modifications and their effects on cyclic guanosine monophosphate-dependent protein kinases and ion channels .

生物活性

Rp-8-pCPT-cGMPS (8-(4-chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate) is a potent inhibitor of cyclic GMP-dependent protein kinases (PKGs). Its biological activity has been extensively studied, particularly in the context of its selectivity and inhibitory effects on various PKG isoforms. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound acts as a competitive inhibitor of PKGs, displaying selectivity over other kinases such as protein kinase A (PKA) and Epac-1. The compound's inhibition is characterized by specific IC50 values for different PKG isoforms:

| PKG Isoform | IC50 (μM) |

|---|---|

| PKGIα | 0.5 |

| PKGIβ | 0.45 |

| PKGII | 0.7 |

This selectivity is crucial for studies aimed at understanding the role of cGMP signaling in various physiological processes .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits cGK activity in human platelets. The compound showed an IC50 value of 18.3 μM for cGK Iα and 0.16 μM for cGK II, indicating a significantly higher potency against cGK II . Furthermore, it was observed that this compound could fully activate both cGK I and II at millimolar concentrations, suggesting a complex interaction with these kinases depending on the concentration of cGMP present .

Case Study: Effects on Long-Term Potentiation (LTP)

Research has shown that this compound reduces long-term potentiation (LTP) in hippocampal slices in vitro. This effect highlights its potential role in modulating synaptic plasticity, which is critical for learning and memory processes . The inhibition of LTP by this compound suggests that PKGs play a significant role in synaptic changes associated with these cognitive functions.

Selectivity and Comparative Studies

Comparative studies have established that this compound exhibits greater selectivity for PKGs compared to other cyclic nucleotide pathways. For instance, it does not significantly affect cAMP-dependent protein kinase activity or cGMP-regulated phosphodiesterases at concentrations up to 300 μM . This selectivity makes it a valuable tool for dissecting the specific roles of PKGs in cellular signaling pathways.

In Vivo Studies

As of now, there are no reported in vivo studies utilizing this compound, which limits the understanding of its biological effects within living organisms. Future research should aim to explore its pharmacokinetics and pharmacodynamics in vivo to better assess its therapeutic potential.

特性

IUPAC Name |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3/t8-,10-,11-,14-,29?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOYZBYGWGWWTD-OZOPYAHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN6O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432128 | |

| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276696-61-8 | |

| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of Rp-8-pCPT-cGMPS?

A1: this compound acts as a potent and selective inhibitor of cGMP-dependent protein kinases (PKGs), particularly PKG Iα and PKG Iβ. [, ] It competes with cGMP for binding to the regulatory domain of PKG, thereby preventing its activation. [, ]

Q2: What are the downstream consequences of PKG inhibition by this compound?

A2: PKG inhibition by this compound disrupts various cellular processes, including:

- Smooth muscle relaxation: this compound can attenuate nitric oxide (NO)-mediated vasodilation in various vascular beds, including cerebral, pulmonary, and coronary arteries. [, , , ]

- Platelet activation: this compound can enhance platelet aggregation induced by agonists like collagen. []

- Neuronal excitability: this compound can suppress hyperexcitability in sensory neurons under certain conditions, potentially impacting pain perception. [, , ]

- Cellular proliferation: this compound can modulate the proliferation of different cell types, including vascular smooth muscle cells and endothelial cells. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H19ClN5O7PS. Its molecular weight is 491.86 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data isn't extensively detailed within the provided papers, researchers can refer to chemical suppliers or databases for information regarding its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics.

Q5: What is known about the stability and compatibility of this compound?

A5: Information on material compatibility and stability is limited within the provided research. Researchers should consult manufacturer guidelines for optimal storage and handling.

Q6: Does this compound possess any catalytic properties?

A6: this compound primarily functions as a competitive inhibitor of PKG. It does not exhibit intrinsic catalytic activity itself. []

Q7: What are the recommended storage conditions and formulation strategies for this compound?

A7: Researchers should refer to manufacturer instructions for specific storage guidelines and formulation recommendations to ensure compound stability and solubility.

Q8: Are there specific safety guidelines for handling this compound?

A8: As with all research chemicals, appropriate laboratory safety practices should be followed when handling this compound. Researchers should consult relevant safety data sheets (SDS) for comprehensive information.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?

A9: While specific ADME data is not extensively discussed in the provided papers, this compound is known to be cell-permeable, suggesting good cellular uptake. Further research is required to fully elucidate its PK/PD properties.

Q10: In what research contexts has this compound been used to investigate cellular processes?

A10: this compound has been employed in numerous in vitro and in vivo studies, including:

- Vascular reactivity: Investigating the role of PKG in regulating vascular tone and blood pressure. [, , ]

- Platelet function: Exploring the involvement of PKG in platelet aggregation and thrombus formation. []

- Neuropathic pain: Examining the contribution of PKG to neuronal hyperexcitability and pain signaling. [, , ]

- Cardiac function: Assessing the influence of PKG on heart rate and contractility. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。